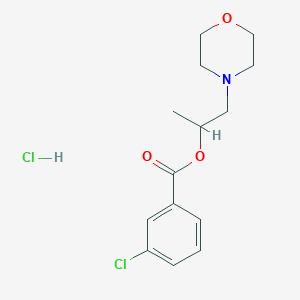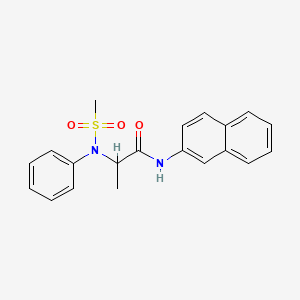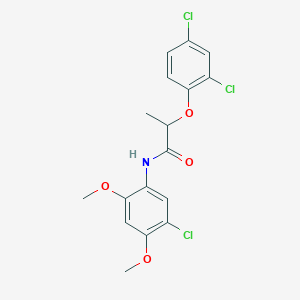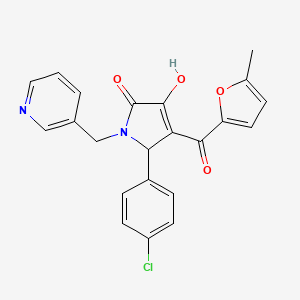![molecular formula C21H18N2O3 B3970640 3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B3970640.png)
3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one
Overview
Description
3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one, also known as Xanthone, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. Xanthone has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. In
Mechanism of Action
The mechanism of action of 3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exhibiting its anti-inflammatory and antioxidant properties.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2, which are involved in the production of pro-inflammatory mediators. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one has several advantages for lab experiments. It is readily available and can be synthesized using various methods. This compound is also stable and has a long shelf life, making it suitable for long-term studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based experiments. This compound is also highly reactive and can undergo oxidation, which can affect its biological activity.
Future Directions
The potential therapeutic applications of 3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one are vast, and there are several future directions for research. One potential future direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another future direction is the study of the structure-activity relationship of this compound, which can help in the development of more potent this compound derivatives. The use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a heterocyclic compound that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This compound can be synthesized using various methods, and its potential therapeutic applications are vast. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-23(12-16-14-25-20-10-6-5-9-18(20)21(16)24)13-17-11-19(22-26-17)15-7-3-2-4-8-15/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCQQFVMRNHSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CC=CC=C2)CC3=COC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3970560.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3970571.png)
![17-(4-bromophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970586.png)
![isopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3970588.png)
![1-benzyl-4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3970601.png)
![2-(4-ethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970604.png)

![17-(5-acetyl-2-methoxyphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970612.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3970615.png)

![2-{4-[1-(2-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970633.png)
![6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3970646.png)
